2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one
CAS No.: 828273-76-3
Cat. No.: VC19046078
Molecular Formula: C18H17ClN2O2
Molecular Weight: 328.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 828273-76-3 |
|---|---|
| Molecular Formula | C18H17ClN2O2 |
| Molecular Weight | 328.8 g/mol |
| IUPAC Name | 2-butoxy-3-(4-chlorophenyl)quinazolin-4-one |
| Standard InChI | InChI=1S/C18H17ClN2O2/c1-2-3-12-23-18-20-16-7-5-4-6-15(16)17(22)21(18)14-10-8-13(19)9-11-14/h4-11H,2-3,12H2,1H3 |
| Standard InChI Key | XETTYJDFEHXALZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinazolin-4(3H)-one backbone, a bicyclic system comprising two fused six-membered rings: a benzene ring fused to a pyrimidin-4-one ring. Key substituents include:
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2-Butoxy group: A four-carbon alkoxy chain enhancing lipophilicity.
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3-(4-Chlorophenyl) group: An aromatic ring with a chlorine atom at the para position, contributing to electronic effects and steric bulk .
Physicochemical Profile
Critical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 328.8 g/mol | |
| LogP (Partition Coefficient) | 4.22 | |
| Polar Surface Area (PSA) | 44.12 Ų | |
| Exact Mass | 328.098 Da |
The high LogP value suggests significant lipophilicity, favoring membrane permeability and oral bioavailability . The moderate PSA indicates potential blood-brain barrier penetration, relevant for central nervous system targets .
Synthetic Methodologies
Green Chemistry Approaches
Recent advances emphasize sustainability:
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Oxidant-Free Synthesis: A three-component reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes under copper catalysis avoids toxic oxidants .
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HO-Mediated Oxidation: Utilizes dimethyl sulfoxide (DMSO) as a carbon source and HO as a mild oxidant, achieving yields up to 92% .
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Ionic Liquid Catalysis: Silica-supported Brønsted acidic ionic liquids (e.g., MSPHS@SiO) enable recyclable catalysis in ethanol-water mixtures .
Pharmacological Applications
Anticancer Activity
Quinazolinones inhibit kinases critical for cancer cell proliferation:
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PI3Kδ Inhibition: Disruption of phosphatidylinositol 3-kinase delta (PI3Kδ) signaling, a key pathway in B-cell malignancies .
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BRD4/PARP1 Dual Inhibition: Select derivatives exhibit synthetic lethality in BRCA1/2 wild-type breast cancer models by co-targeting bromodomain-containing protein 4 (BRD4) and poly (ADP-ribose) polymerase 1 (PARP1) .
Antimicrobial and Antiviral Effects
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SARS-CoV-2 Main Protease (M) Inhibition: Structural analogs demonstrate non-covalent binding to M, disrupting viral replication .
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Antibacterial Activity: Substituted quinazolinones show MIC values of 4–16 µg/mL against Gram-positive pathogens .
Central Nervous System (CNS) Effects
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Anticonvulsant Properties: 3-Amino-2-methylquinazolin-4(3H)-one derivatives reduce seizure duration in maximal electroshock models .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: NMR (CDCl): δ 8.24 (d, Hz, 1H), 7.96 (s, 1H), 7.71–7.60 (m, 2H) .
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Mass Spectrometry: HRMS (ESI): m/z calc. for [M+H]: 328.098, observed: 328.098 .
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Infrared Spectroscopy: Key peaks at 1664 cm (C=O stretch) and 1610 cm (C=N stretch) .
Chromatographic Methods
Recent Advancements and Future Directions
Structural Optimization
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Hybrid Molecules: Conjugation with thiazolidine or oxadiazole rings enhances anticonvulsant and anticancer profiles .
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Prodrug Strategies: Esterification of the butoxy group improves aqueous solubility .
Targeted Drug Delivery
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Nanoparticle Formulations: Liposomal encapsulation increases tumor accumulation in xenograft models .
Computational Modeling
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